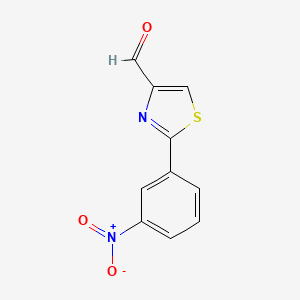

2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde

Übersicht

Beschreibung

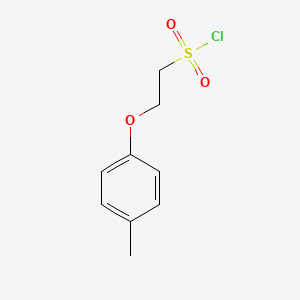

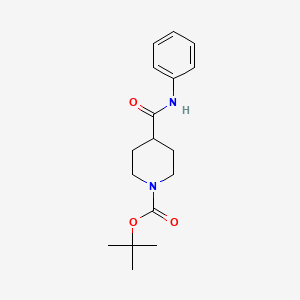

The compound “2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde” likely contains a thiazole ring, which is a type of heterocyclic compound. The “2-(3-Nitrophenyl)” part suggests the presence of a nitrophenyl group at the 2-position of the thiazole ring .

Molecular Structure Analysis

While specific structural data for this compound is not available, it likely has a planar thiazole ring system. The nitrophenyl group may contribute to the electron-withdrawing nature of the compound .Chemical Reactions Analysis

Nitrophenyl compounds are known to undergo various reactions, including reduction of the nitro group to an amino group, and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Nitrophenyl compounds are generally yellow to orange in color and may be sensitive to light .Wissenschaftliche Forschungsanwendungen

For a comprehensive analysis of a specific compound like “2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde”, it would be best to refer to scientific literature or databases that specialize in chemical compounds and their applications. These resources often provide detailed information on the compound’s properties, uses, safety data, and related research studies.

- Field : Photochemistry

- Summary : This study reports the synthesis and solid state photochromic behavior of a compound due to Excited State Intramolecular Proton Transfer (ESIPT) . The compound exhibits a color change in the presence of light, attributed to keto–enol tautomerism through ESIPT .

- Methods : The color change from yellow to red is a photochemical process which thermally decays to the yellow form in the dark . In the solution state, the yellow form (keto) is stable in chloroform while the red form (enol) is stable in DMSO .

- Results : The solid state stability of the enol form upon phototautomerization of the keto form is a noteworthy phenomenon, and its stability has been substantiated by experimental findings .

- Field : Material Science

- Summary : MOFs are a porous class of materials built up from metal ions or oligonuclear metallic complexes and organic ligands . They display high porosity, a large specific surface area, and high thermal stability due to the presence of coordination bonds .

- Methods : MOFs can be synthesized using various methods, and their properties can be tuned by changing the metal ions or organic ligands .

- Results : The structural diversity of MOFs and the multifunctionality of their pores make them candidates for a plethora of environmental and biomedical applications, as well as catalysts, sensors, piezo/ferroelectric, thermoelectric, and magnetic materials .

Photoinduced Solid State Keto–Enol Tautomerization

Metal-Organic Frameworks (MOFs)

- Field : Medicinal and Synthetic Chemistry

- Summary : Sulfonamides are a group of compounds with extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products .

- Methods : These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .

- Results : Sulfonamides have been used in the development of a wide range of therapeutic agents, including antibiotics, antiretroviral drugs, diuretics, and anticancer drugs .

- Field : Photochemistry

- Summary : ESIPT plays an important role in biological systems and has also recently found applications in electronic devices such as transducers, switches, etc .

- Methods : In this study, the synthesis and solid state photochromic behavior of a compound due to ESIPT is reported . The compound exhibits a color change in the presence of light, attributed to keto–enol tautomerism through ESIPT .

- Results : The solid state stability of the enol form upon phototautomerization of the keto form is a noteworthy phenomenon, and its stability has been substantiated by experimental findings .

Sulfonamides in Medicinal and Synthetic Chemistry

Excited State Intramolecular Proton Transfer (ESIPT)

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3S/c13-5-8-6-16-10(11-8)7-2-1-3-9(4-7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIHSHSJTRWSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

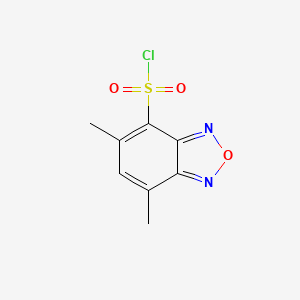

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)